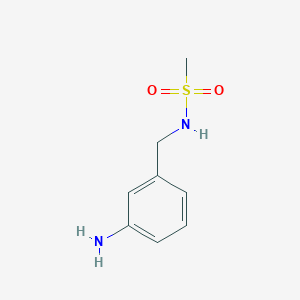

N-(3-aminobenzyl)methanesulfonamide

Description

N-(3-aminobenzyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a benzylamine moiety at the meta position. This compound is synthesized through multi-step reactions involving nitro group reduction and sulfonylation, as seen in methodologies from and .

Properties

IUPAC Name |

N-[(3-aminophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERJYEUDZIHCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminobenzyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

3-aminobenzylamine+methanesulfonyl chloride→this compound+HCl

The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobenzyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

N-(3-Aminobenzyl)methanesulfonamide plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting neurological disorders and other therapeutic areas. The compound's ability to modify biological activity makes it valuable in creating new pharmacological agents.

| Pharmaceutical Applications | Description |

|---|---|

| Neurological Disorders | Development of drugs that modulate neurotransmitter systems. |

| Antimicrobial Agents | Synthesis of sulfonamide antibiotics. |

| Anticancer Compounds | Intermediates in the formulation of chemotherapeutic agents. |

Biochemical Research

Enzyme Inhibition Studies

The compound is extensively used in biochemical research to study enzyme inhibition and protein interactions. It aids researchers in understanding complex biological processes and mechanisms at the molecular level.

- Case Study : A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in cancer cell proliferation, showcasing its potential as a lead compound for anticancer drug development.

Diagnostic Applications

Enhancing Imaging Techniques

this compound is explored for its potential in creating diagnostic agents that enhance imaging techniques such as MRI and PET scans. Its chemical properties allow it to act as a contrast agent, improving the visibility of tissues.

| Diagnostic Applications | Description |

|---|---|

| MRI Contrast Agents | Used to improve image quality by altering magnetic properties. |

| PET Scan Enhancements | Acts as a radiolabeled agent for better visualization of metabolic processes. |

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation enhances the performance and durability of materials used in various industrial applications.

- Application Example : The compound has been integrated into polymer matrices to improve thermal stability and mechanical strength, making it suitable for high-performance applications.

Environmental Chemistry

Pollutant Degradation Studies

Researchers employ this compound to study the degradation of pollutants, contributing to environmental remediation strategies. Its reactivity allows it to participate in chemical reactions that break down harmful substances.

| Environmental Applications | Description |

|---|---|

| Pollutant Degradation | Investigated for its role in breaking down organic pollutants. |

| Remediation Technologies | Development of more effective strategies for cleaning contaminated sites. |

Mechanism of Action

The mechanism of action of N-(3-aminobenzyl)methanesulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert therapeutic effects.

Comparison with Similar Compounds

N-(2-Furylmethyl)methanesulfonamide

Structural Differences: Substitution of the benzyl ring with a furylmethyl group introduces heterocyclic aromaticity. Synthetic Context: Observed as a minor product (<3.0%) in nickel-catalyzed supercritical water gasification (), suggesting lower stability or preferential degradation compared to N-(3-aminobenzyl)methanesulfonamide under catalytic conditions. However, direct LogP or solubility data are unavailable for comparison .

N-(4-Amino-2-((2,5-dimethoxybenzyl)oxy)phenyl)methanesulfonamide ()

Structural Differences: A more complex substituent with methoxy groups and an ether linkage. Synthesis: Involves nitro reduction (FeCl₃/Zn) and subsequent derivatization with halide or methoxy benzoyl chlorides (e.g., A1-A3 derivatives). This contrasts with the straightforward hydrogenation used for this compound . Functional Implications: Methoxy groups enhance electron-donating effects, which may improve stability in acidic environments. Derivatives like A3 (4-methoxybenzoyl) exhibit crystallinity, suggesting ordered packing due to hydrogen bonding—a trait less pronounced in the target compound .

N-(3-Methyl-4-nitrophenyl)methanesulfonamide ()

Structural Differences : Nitro group at the para position and methyl substituent on the benzene ring.

Physicochemical Properties :

| Property | N-(3-Methyl-4-nitrophenyl)methanesulfonamide | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 230.24 g/mol | ~200.26 g/mol (C₈H₁₂N₂O₂S) |

| LogP | 2.95 | Likely lower (polar -NH₂ group) |

| PSA | 100.37 Ų | Higher (additional -NH₂) |

Reactivity: The nitro group renders this compound more lipophilic but less reactive in biological systems compared to the amino-substituted target compound. Reduction of the nitro group to an amine (as in ) would significantly alter solubility and interaction profiles .

N-[3-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride ()

Structural Differences: Amino group is directly attached to the phenyl ring (meta position) rather than the benzyl carbon. Synthesis: Utilizes tert-butyl carbamate protection and Pd/C-catalyzed hydrogenation, differing from the Zn/FeCl₃ reduction in . The hydrochloride salt form enhances aqueous solubility compared to the free base of this compound . Biological Implications: The aminomethyl group may influence target binding via spatial orientation, though comparative activity data are absent in the evidence.

Key Findings and Trends

- Substituent Effects :

- Synthetic Routes :

- Nitro-to-amine reduction is a common step (Evidences 3,5), but protecting groups (e.g., tert-butyl carbamate) and catalysts (Pd/C vs. Zn/FeCl₃) affect yields and purity.

- Physicochemical Properties: Amino groups improve polarity and hydrogen-bonding capacity, critical for drug-receptor interactions.

Biological Activity

N-(3-Aminobenzyl)methanesulfonamide, a compound characterized by its amine and sulfonamide functional groups, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : C₇H₁₀N₂O₂S

- Average Mass : 186.23 g/mol

The structural features of the compound include an amino group at the meta position relative to the benzyl group and a sulfonamide group, which are pivotal for its biological activity. The presence of these functional groups suggests that this compound could act as an enzyme inhibitor, potentially influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. This inhibition can occur through binding to specific molecular targets, thereby modulating enzyme activity. Such interactions are crucial in the context of diseases where enzyme dysregulation is a factor .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Activity :

Synthesis Pathways

The synthesis of this compound typically involves the reaction between 3-nitrobenzyl chloride and ethanesulfonamide under reducing conditions. The following reaction types are relevant:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to sulfonic acid derivatives |

| Reduction | Converts nitro groups to amino groups |

| Substitution | Involves nucleophilic attack on the sulfonamide group |

These synthetic routes allow for further functionalization, enhancing the compound's potential applications in medicinal chemistry .

Q & A

What are the common synthetic routes for N-(3-aminobenzyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves reacting 3-aminobenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature . Optimization includes:

- Solvent selection : THF or dichloromethane for solubility and inertness.

- Temperature control : Room temperature (20–25°C) to minimize side reactions.

- Catalyst/base : Triethylamine to scavenge HCl, improving yield .

- Purification : Recrystallization from ethanol or column chromatography for high purity (>98%) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Confirms sulfonamide S=O stretches (1130–1370 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .

- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methanesulfonyl methyl (δ 3.0–3.5 ppm); C NMR verifies sulfonamide connectivity .

- Mass spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns .

- Elemental analysis : Validates C, H, N, S composition .

How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?

Advanced Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- Molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate reactivity and charge transfer .

- Vibrational spectra : Matches experimental IR/Raman data with <5% deviation .

- Conformational stability : Intramolecular hydrogen bonding between NH and sulfonyl oxygen stabilizes the structure .

- UV-Vis absorption : TD-DFT models transitions (~270 nm) .

How can contradictions between X-ray crystallography and NMR data be resolved in structural analysis?

Advanced Answer:

Discrepancies arise from dynamic vs. static structures:

- X-ray crystallography : Provides static 3D coordinates (e.g., P21/c space group, bond lengths: C-S 1.76 Å, C-N 1.45 Å) but may miss solution-phase conformers .

- NMR dynamics : H-N HSQC detects hydrogen bonding variations in solution .

- Complementary use : Pair XRD with solid-state NMR or variable-temperature NMR to reconcile differences .

What methodologies are employed to evaluate the pharmacological activity of this compound derivatives?

Advanced Answer:

- In vitro assays :

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., halogenation at the benzene ring) enhances potency .

- Molecular docking : Targets COX-2 or bacterial enzymes (Glide/SP docking score ≤ -8.0 kcal/mol) .

What reaction mechanisms underpin the formation of this compound metal complexes?

Advanced Answer:

- Coordination chemistry : The sulfonamide NH and amine group act as bidentate ligands for transition metals (e.g., Cu, Zn) .

- Synthesis : React with metal salts (e.g., CuCl) in ethanol/water (1:1) at 60°C for 4 hours .

- Characterization : UV-Vis (d-d transitions at 600–800 nm for Cu) and EPR for geometry .

How are intermediates and byproducts monitored during the synthesis of this compound?

Advanced Answer:

- TLC/HPLC : Use silica gel TLC (ethyl acetate/hexane, 3:7) or reverse-phase HPLC (C18 column, acetonitrile/water) to track reaction progress .

- Mass spectrometry : Identify byproducts (e.g., over-sulfonated derivatives) via m/z deviations .

- In situ IR : Monitor sulfonyl chloride consumption (disappearance of ~1360 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.